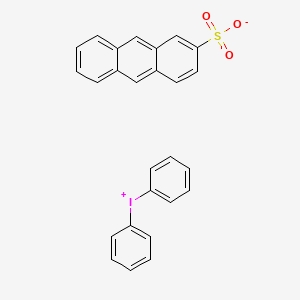
Diphenyliodanium anthracene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyliodanium anthracene-2-sulfonate is a compound that belongs to the class of iodonium salts. These salts are known for their utility in various photochemical and photophysical applications. This compound, in particular, is used as a photoacid generator, which means it can generate acid upon exposure to light. This property makes it valuable in the field of photolithography and other applications requiring precise control of acid generation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyliodanium anthracene-2-sulfonate typically involves the reaction of diphenyliodonium salts with anthracene-2-sulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include diphenyliodonium chloride and anthracene-2-sulfonic acid. The reaction is usually conducted in an aqueous medium, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification methods are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Diphenyliodanium anthracene-2-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield anthraquinone derivatives, while reduction reactions can produce anthracene derivatives .
Scientific Research Applications
Diphenyliodanium anthracene-2-sulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a photoacid generator in photochemical reactions and photolithography.
Biology: The compound is employed in studies involving light-induced acid generation and its effects on biological systems.
Medicine: Research is being conducted on its potential use in drug delivery systems and photodynamic therapy.
Mechanism of Action
The mechanism of action of diphenyliodanium anthracene-2-sulfonate involves the generation of acid upon exposure to light. This process is initiated by the absorption of light, which excites the compound and leads to the cleavage of the iodonium bond. The resulting products include a proton (acid) and a radical species. The generated acid can then participate in various chemical reactions, depending on the application .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to diphenyliodanium anthracene-2-sulfonate include:
- Diphenyliodonium hexafluorophosphate
- Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate
- (4-Iodophenyl)diphenylsulfonium triflate
Uniqueness
This compound is unique due to its specific photophysical properties and its ability to generate acid upon light exposure. This makes it particularly valuable in applications requiring precise control of acid generation, such as photolithography and photochemical synthesis .
Properties
CAS No. |
405263-63-0 |
|---|---|
Molecular Formula |
C26H19IO3S |
Molecular Weight |
538.4 g/mol |
IUPAC Name |
anthracene-2-sulfonate;diphenyliodanium |
InChI |
InChI=1S/C14H10O3S.C12H10I/c15-18(16,17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9H,(H,15,16,17);1-10H/q;+1/p-1 |
InChI Key |
DPHVRUCTKIUGMZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


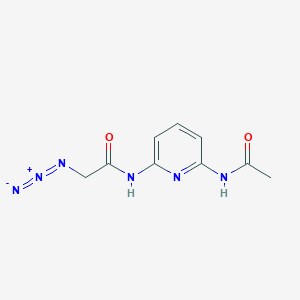
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2-(piperidin-1-yl)pyridine](/img/structure/B14234149.png)
![9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one](/img/structure/B14234162.png)
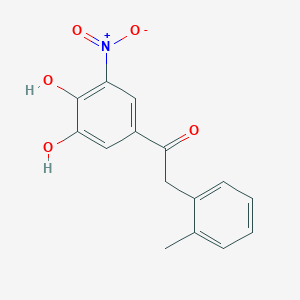
![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
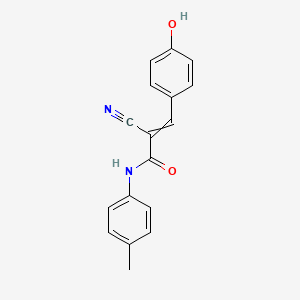
![2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-](/img/structure/B14234184.png)
![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)
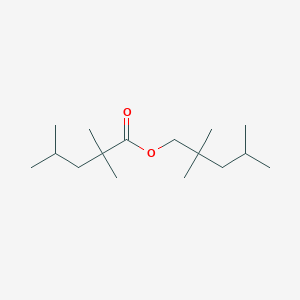
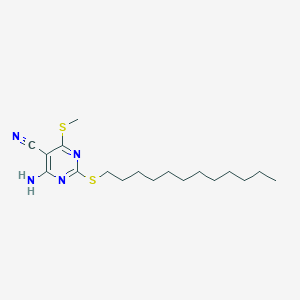
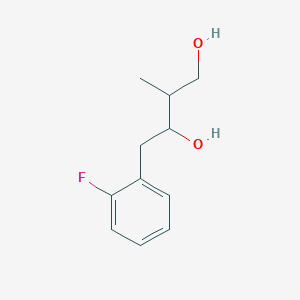
![2-[(Oxan-2-yl)oxy]pyridine](/img/structure/B14234217.png)
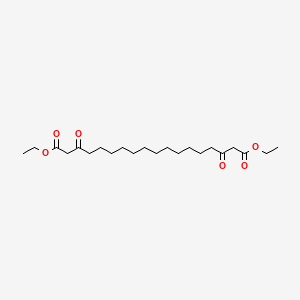
![2H-Pyran-3(6H)-one, 2-[[(1R)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14234230.png)
